6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid
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Overview
Description
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is an aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group, a fluorophenylamino group, and a nitro group attached to a benzoic acid core. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The chloro group is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The fluorophenylamino group is attached through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with the chlorinated nitrobenzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-Chloro-2-[(4-fluorophenyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-[(4-cyanophenyl)amino]-3-nitrobenzoic acid
- 6-Chloro-2-[(4-methylphenyl)amino]-3-nitrobenzoic acid
- 6-Chloro-2-[(4-methoxyphenyl)amino]-3-nitrobenzoic acid
Uniqueness
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C13H8ClFN2O4 |
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Molecular Weight |
310.66 g/mol |
IUPAC Name |
6-chloro-2-(4-fluoroanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClFN2O4/c14-9-5-6-10(17(20)21)12(11(9)13(18)19)16-8-3-1-7(15)2-4-8/h1-6,16H,(H,18,19) |
InChI Key |
SXNPDMJVMZFUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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